2,2',3,5,6,6'-Hexachlorobiphenyl
Description
Historical Overview of Polychlorinated Biphenyls (PCBs) and Industrial Application Legacy
Commercial production of PCBs began in the United States in 1929 by the Swann Chemical Company, which was later acquired by Monsanto Chemical Company. wikipedia.orgtriumvirate.com For approximately five decades, until their production was banned in the U.S. in 1979 under the Toxic Substances Control Act (TSCA), PCBs were manufactured and sold under various trade names, most notably Aroclor. wikipedia.orgepa.gov These commercial products were not single compounds but rather complex mixtures of different PCB congeners. wikipedia.org
The widespread industrial use of PCBs stemmed from their desirable physical and chemical properties, including high thermal conductivity, non-flammability, chemical stability, and high boiling point. triumvirate.comepa.gov This made them ideal for a vast range of applications. Primarily, they were used as coolants and insulating fluids in electrical equipment such as transformers and capacitors. wikipedia.orgtriumvirate.com Their legacy also extends to "open system" applications, including their use as plasticizers in paints, plastics, and rubber products, in pigments and dyes, and in the production of carbonless copy paper. triumvirate.comnih.gov Although their manufacture has ceased in many parts of the world following international agreements like the Stockholm Convention on Persistent Organic Pollutants, the stability that made them industrially valuable also ensures their long-term persistence in the environment, creating a lasting legacy of contamination. epa.govwikipedia.org
Structural Characteristics and Congener Specificity of 2,2',3,5,6,6'-Hexachlorobiphenyl
Polychlorinated biphenyls are a family of 209 distinct chemical compounds, known as congeners. epa.gov Each congener is defined by a unique number and pattern of chlorine atoms attached to the two connected phenyl rings of the biphenyl (B1667301) molecule. wikipedia.orgwikipedia.org
The specific compound, this compound, is identified by the Ballschmiter-Zell (BZ) number PCB 152 . nih.gov Its structure consists of a biphenyl backbone with six chlorine atoms positioned at the 2, 2', 3, 5, 6, and 6' locations on the phenyl rings. This specific arrangement of chlorine atoms dictates its unique chemical and physical properties, distinguishing it from other hexachlorobiphenyl isomers. The high degree of chlorination and the substitution pattern influence its environmental behavior and persistence.
Below is a table summarizing the key identifiers and computed physicochemical properties for this compound (PCB 152).
| Property | Value | Source |
| IUPAC Name | 1,2,4,5-tetrachloro-3-(2,6-dichlorophenyl)benzene | nih.gov |
| Synonyms | PCB 152, 68194-09-2 | nih.gov |
| Molecular Formula | C₁₂H₄Cl₆ | nih.gov |
| Molecular Weight | 360.9 g/mol | nih.gov |
| CAS Number | 68194-09-2 | nih.gov |
| XLogP3 | 6.5 | nih.gov |
This interactive data table provides a summary of key identifiers and properties for this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-2-1-3-6(14)9(5)10-11(17)7(15)4-8(16)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLODVDBWNVQLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867526 | |
| Record name | 2,2',3,5,6,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-09-2 | |
| Record name | 2,2',3,5,6,6'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5,6,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5,6,6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF211H46FL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Global Distribution of 2,2 ,3,5,6,6 Hexachlorobiphenyl
Spatial and Temporal Distribution Patterns in the Global Environment
Polychlorinated biphenyls, including the specific congener 2,2',3,5,6,6'-Hexachlorobiphenyl, are now found across the globe. epa.gov Their widespread presence is largely a result of their historical use in industrial applications and their subsequent release and transport through atmospheric and oceanic currents. oaepublish.com
The spatial distribution of PCBs is not uniform, with higher concentrations generally found in industrialized and urban areas. wordpress.com For instance, in the United States, sampling sites for PCBs in water tend to cluster around areas with known PCB Superfund sites, such as the Great Lakes region and the Northeast Coast. nih.gov Similarly, a study in an industrialized Turkish city found the highest total PCB concentrations in soil samples collected near an industrial region across all seasons. nih.gov
Temporal trends in PCB concentrations have also been observed. In some regions, there has been a decline in environmental levels since the manufacturing of PCBs was banned in many countries in the late 1970s. epa.govwordpress.com However, the persistence of these compounds means they continue to be detected. A study in Eastern Siberia, for example, noted a V-shaped curve for total PCB levels in snow from the 1990s to the 2020s, with a minimum in 2009 and a subsequent increase. mdpi.com This suggests that while primary emissions may have decreased, secondary sources and long-range transport continue to contribute to environmental contamination. mdpi.comcopernicus.org
Detection and Quantification in Diverse Environmental Compartments
The detection and quantification of this compound and other PCBs have been carried out in a wide array of environmental matrices, providing a comprehensive picture of its distribution.
Atmospheric Concentrations and Deposition Fluxes
Atmospheric transport is a primary mechanism for the global distribution of PCBs. oaepublish.comwordpress.com Once in the atmosphere, these compounds can travel long distances before being deposited through wet or dry deposition. Average atmospheric concentrations of total PCBs can vary significantly, with urban areas generally exhibiting higher levels than remote locations. wordpress.comnih.gov For example, the average concentration of total PCBs in Chicago was reported to be 840 pg/m³, with a range of 75 to 5500 pg/m³. nih.gov
Temperature plays a significant role in atmospheric PCB concentrations, with a general trend of higher concentrations observed during warmer periods, likely due to increased volatilization from contaminated surfaces. dss.go.thnih.gov Wind speed can also influence this relationship, with periods of high atmospheric turbulence sometimes leading to a breakdown in the correlation between air concentration and temperature. dss.go.th
Biomass burning has also been identified as a significant source of PCBs to the atmosphere, capable of causing record-high concentrations even in remote areas like the Arctic. copernicus.org
Aquatic Systems: Water Column and Sediment Accumulation
In aquatic environments, PCBs tend to partition from the water column and accumulate in sediments due to their low water solubility and high affinity for organic matter. oaepublish.comepa.gov This makes sediments a significant reservoir for these persistent compounds. epa.gov
Data on dissolved phase water concentrations of PCBs in the U.S. from 1979 to 2020 showed a wide range, from 10° to 10⁷.³ pg/L, with individual congener medians ranging from non-detected to 380 pg/L. nih.gov The highest concentrations are often found near historical contamination sites. nih.gov
Sediment contamination is widespread, and the concentration of PCBs in sediments can be directly related to the body burdens in benthic organisms. epa.govepa.gov The degree of chlorination is a key factor in the behavior of PCBs in aquatic systems; more highly chlorinated congeners have lower water solubilities and higher octanol-water partition coefficients, making them more persistent in sediments. epa.gov Reductive dechlorination, a process where anaerobic microorganisms in sediments remove chlorine atoms from PCB molecules, can alter the congener distribution over time. nih.gov
Terrestrial Environments: Soil and Vegetation Matrices
Soils act as a significant sink for PCBs, accumulating these compounds from atmospheric deposition and other sources. nih.gov The concentration of PCBs in soil can vary widely depending on proximity to industrial sources and land use. For instance, a study in a Turkish city found mean total PCB concentrations in surface soil to be 2121.51 pg/g dry weight, with a range of 207.61 to 5461.95 pg/g. nih.gov In another study in Ghana, the mean concentration of ΣPCBs in surface soils was 9.15 ± 0.52 µg/kg. researchgate.net
The persistence of PCBs in soil is influenced by factors such as organic carbon content, with some studies showing a significant correlation between higher organic carbon and enhanced levels of heavier PCB congeners. nih.govresearchgate.net The half-lives of PCBs in soil can be long, but can be influenced by factors like the presence of certain plants and soil amendments that can stimulate biodegradation. nih.gov
Plants can take up PCBs from the soil and atmosphere. researchgate.netfrontiersin.org The mechanism of uptake can be through the roots and translocation to other parts of the plant, or through deposition on leaves. frontiersin.org Studies have shown that the concentration of PCBs in plants can be influenced by the levels in the surrounding soil and air. researchgate.net For example, in a study along high-traffic routes, the content of PCBs in soil varied from 0.331 to 37.077 ng/g, while in plants it ranged from 0.303 to 4.727 ng/g. researchgate.net
Occurrence in Biota Across Trophic Levels
Due to their lipophilic (fat-loving) nature, PCBs bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain. epa.govnih.gov This means that concentrations of PCBs increase at successively higher trophic levels. epa.govnih.gov Measurable concentrations have been reported in a wide range of aquatic organisms and wildlife globally. epa.gov
In aquatic food webs, PCBs are taken up by phytoplankton from sediments and suspended particles and are then transferred to fish, shellfish, and other wildlife. nih.gov The concentration of PCBs in marine organisms, particularly benthic species, has been shown to be directly related to the PCB concentration in sediments. epa.gov A study in the South China Sea found that PCB concentrations in birds ranged from 71.0 to 519.1 ng/g lipid weight, while in fish they ranged from 6.88 to 113.2 ng/g lipid weight, with the highest levels found in a top predator, the intermediate egret. nih.gov
The specific congener profile can also influence bioaccumulation. For example, a study on a spider crab food web found that the relationship between PCB concentration and trophic level differed depending on the structural characteristics of the PCB congeners. researchgate.net
Anthropogenic Sources and Release Pathways into the Environment
This compound and other PCBs are not naturally occurring compounds; their presence in the environment is entirely due to human activities. wordpress.comepa.gov They were commercially produced as complex mixtures, such as Aroclors, for a variety of industrial applications. wordpress.comintegral-corp.com
The primary historical uses of PCBs were in closed systems like electrical transformers and capacitors, and in open systems such as paints, plasticizers, and lubricants. wikipedia.orgoregon.gov Although the production and many uses of PCBs were banned in the United States in 1979, they are still present in older equipment that remains in service. epa.govwikipedia.org
Release of PCBs into the environment can occur through various pathways:
Leaks and Spills: Accidental releases from industrial facilities and equipment containing PCBs. oaepublish.com
Improper Disposal: Dumping of PCB-containing wastes and equipment in landfills. oregon.gov
Incineration: Burning of waste materials can release PCBs into the atmosphere. nih.gov
Volatilization: Evaporation of PCBs from contaminated soils, water bodies, and building materials like caulking. wordpress.comnih.gov
Wastewater Treatment: PCBs can be present in the sludge from wastewater treatment plants, which can then be released into the environment. oregon.gov
Once released, PCBs are subject to long-range atmospheric transport, leading to their global distribution. oaepublish.com
Environmental Fate and Transport Processes of 2,2 ,3,5,6,6 Hexachlorobiphenyl
Environmental Persistence and Molecular Stability
Polychlorinated biphenyls are known for their high molecular stability and resistance to degradation, and 2,2',3,5,6,6'-Hexachlorobiphenyl is no exception. As a hexachlorinated biphenyl (B1667301), its chemical structure, characterized by two phenyl rings with six chlorine atoms, contributes to its significant persistence in the environment. The high degree of chlorination makes the molecule resistant to both chemical and biological degradation processes.
The stability of hexachlorobiphenyls is also evident in their resistance to metabolism in many biological organisms, leading to their bioaccumulation in fatty tissues.
Table 1: General Persistence of Hexachlorobiphenyls in Different Environmental Compartments
| Environmental Compartment | Estimated Half-Life/Persistence | Reference |
| Surface Water | >56 days (based on Aroclor 1254) | epa.gov |
| Soil | High: >5 years; Low: 3.42 years (for other hexachlorobiphenyl isomers) | epa.gov |
Note: Data presented is for hexachlorobiphenyls in general or specific isomers other than this compound due to a lack of specific data for this congener.
Abiotic Transformation Mechanisms
Abiotic transformation processes, which are non-biological in nature, play a role in the environmental degradation of PCBs. These mechanisms primarily include photolytic degradation and oxidative reactions.
Photolytic Degradation Pathways in Aqueous and Atmospheric Phases
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For PCBs, this process typically involves the cleavage of carbon-chlorine (C-Cl) bonds. The rate and extent of photolysis are dependent on the specific PCB congener and the environmental conditions.
Detailed experimental studies on the photolytic degradation pathways of this compound are limited. However, research on other PCBs indicates that photolysis can be a significant degradation route, particularly in the atmosphere and in the surface layers of aquatic environments. The process often leads to the formation of less chlorinated biphenyls through reductive dechlorination. Studies on the photolysis of other hexachlorobiphenyls have shown that they can be degraded under UV irradiation, although the process can be slow. toxicdocs.org The presence of sensitizers, such as humic substances in natural waters, can potentially accelerate the photolytic degradation of PCBs.
Oxidative Reactions and Hydroxyl Radical Interactions
Oxidative reactions, particularly with hydroxyl radicals (•OH), are a key abiotic transformation pathway for many organic pollutants in the atmosphere and in aqueous environments. The hydroxyl radical is a highly reactive species that can initiate the degradation of PCBs.
Specific kinetic data for the reaction of this compound with hydroxyl radicals are not well-documented in the scientific literature. However, studies on other PCB congeners have shown that the rate of reaction with hydroxyl radicals is influenced by the degree and position of chlorine substitution. It is generally understood that hydroxyl radicals can add to the aromatic rings or abstract a hydrogen atom, leading to the formation of hydroxylated PCBs (OH-PCBs) and other degradation products. The formation of OH-PCBs can also occur through abiotic processes involving hydroxyl radicals in surface water and precipitation.
Biotic Transformation and Metabolic Pathways in Environmental Organisms
Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial process in the natural attenuation of many environmental contaminants.
Microbial Degradation: Bacterial and Fungal Biotransformation
A wide range of bacteria and fungi have been shown to be capable of transforming PCBs. The effectiveness of this microbial degradation is highly dependent on the specific PCB congener and the metabolic capabilities of the microorganisms.
Microbial degradation of PCBs can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. These two processes are often complementary. epa.gov
Anaerobic Degradation: Under anaerobic conditions, typically found in sediments and deeper soil layers, the primary microbial transformation process for highly chlorinated PCBs is reductive dechlorination. In this process, chlorine atoms are removed from the biphenyl structure and replaced with hydrogen atoms. This results in the formation of less chlorinated congeners. While specific studies on the anaerobic dechlorination of this compound are scarce, research on commercial PCB mixtures and other highly chlorinated congeners has demonstrated that this process preferentially removes chlorine atoms from the meta and para positions. wikipedia.org This process is significant because the resulting lower-chlorinated PCBs are generally less toxic and more susceptible to aerobic degradation. epa.gov
Aerobic Degradation: Aerobic bacteria utilize a different pathway to degrade PCBs, primarily the biphenyl dioxygenase (bph) pathway. This pathway is most effective for less chlorinated PCBs, typically those with five or fewer chlorine atoms. The initial step involves the insertion of two hydroxyl groups onto the biphenyl rings by a dioxygenase enzyme. Subsequent enzymatic reactions lead to the cleavage of the aromatic ring and further degradation. Highly chlorinated PCBs, such as this compound, are generally resistant to aerobic degradation by this pathway due to the steric hindrance caused by the numerous chlorine atoms. However, the products of anaerobic dechlorination of this congener would likely be more amenable to aerobic breakdown.
Table 2: General Microbial Degradation Pathways for PCBs
| Condition | Primary Process | Key Enzymes/Mechanisms | Typical Substrates | Typical Products |
| Anaerobic | Reductive Dechlorination | Reductive dehalogenases | Highly chlorinated PCBs | Less chlorinated PCBs |
| Aerobic | Oxidative Degradation | Biphenyl dioxygenase (bph pathway) | Less chlorinated PCBs | Chlorobenzoic acids, ring cleavage products |
Note: This table represents general pathways for PCBs. The specific applicability to this compound requires further research.
Biotransformation in Higher Organisms (Non-Human Vertebrates and Invertebrates)
In higher organisms, this compound undergoes metabolic transformation, primarily through the action of cytochrome P450 (CYP) enzymes. This metabolism can lead to the formation of various metabolites, some of which may have their own toxicological profiles.
The liver is the primary site of metabolism for PCBs in vertebrates. nih.gov Hepatic microsomes contain a high concentration of CYP enzymes that can oxidize lipophilic compounds like this compound. nih.govnih.gov The metabolism of this congener, similar to other highly chlorinated PCBs, is generally a slow process. The presence of ortho-chlorines, while hindering microbial degradation, can make the molecule more susceptible to metabolism by certain CYP isoforms, such as those in the CYP2B subfamily. uiowa.edu
The primary metabolic pathway for this compound in higher organisms is hydroxylation, leading to the formation of hydroxylated PCBs (OH-PCBs). This reaction is catalyzed by CYP enzymes and results in the addition of a hydroxyl group to one of the biphenyl rings. nih.gov The formation of 5-hydroxy-2,2',3,5',6,6'-hexachlorobiphenyl (5-OH-PCB149) has been confirmed in in-vitro studies using rat liver microsomes. nih.gov
These hydroxylated metabolites are generally more polar than the parent compound, which facilitates their excretion from the body, often after conjugation with glucuronic acid or sulfate. nih.gov However, some OH-PCBs can be persistent and may accumulate in the blood, binding to transport proteins like transthyretin. nih.gov It has also been noted that the hydroxylated metabolites of chiral PCBs, such as PCB 149, can themselves be chiral. researchgate.netnih.gov
Due to the hindered rotation around the bond connecting the two phenyl rings, caused by the bulky chlorine atoms in the ortho positions, this compound is a chiral molecule. It exists as two stable, non-superimposable mirror images called atropisomers or enantiomers. In the environment and in biological systems, these enantiomers can behave differently.
The biotransformation of this compound is often atropselective, meaning that one enantiomer is metabolized at a different rate than the other. This process is primarily driven by the stereospecificity of the CYP enzymes involved in its metabolism. uiowa.edu This differential metabolism can lead to an enantiomeric enrichment of the more slowly metabolized enantiomer in the tissues of exposed organisms. researchgate.netnih.gov For example, studies on the related congener PCB 136 have shown that the extent of enantiomeric enrichment can be dose-dependent. nih.gov
The formation of hydroxylated metabolites can also be atropselective, with one enantiomer of the parent compound preferentially forming a specific enantiomer of the hydroxylated product. nih.gov This has been demonstrated for the formation of 5-OH-PCB149 in rat liver microsomes. nih.gov The enantiomeric fractions (EFs) of both the parent compound and its metabolites can serve as a signature of the metabolic processes occurring in an organism.
The following table summarizes the known metabolites of this compound and related findings.
| Metabolite | Finding | Organism/System | Reference |
| 5-hydroxy-2,2',3,5',6,6'-hexachlorobiphenyl (5-OH-PCB149) | Detection and atropisomeric measurement in microsomal samples. | Rat liver microsomes | nih.gov |
| Chiral Hydroxylated Metabolites | Hydroxylated metabolites of PCB 149 are themselves chiral. | General | researchgate.netnih.gov |
| 3-MeSO2-PCB 149 | Identified as an optically active methylsulfonyl metabolite. | Humans and laboratory animals | researchgate.net |
Role of Cytochrome P450 Isoforms in Non-Human Species
The metabolism of PCBs is a critical determinant of their persistence and potential for bioaccumulation. In non-human species, the cytochrome P450 (CYP) monooxygenase system, a diverse family of enzymes, plays a pivotal role in the initial oxidative metabolism of these compounds. While direct studies on 2,2',3,5',6,6'-hexachlorobiphenyl (PCB 152) are limited, research on structurally similar hexachlorobiphenyls provides significant insights into its likely metabolic pathways.
The rate and regioselectivity of PCB metabolism are highly dependent on the chlorine substitution pattern. For instance, studies on 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (a rapidly metabolized PCB) and 2,4,5,2',4',5'-hexachlorobiphenyl (a slowly metabolized PCB) in mice have demonstrated that the presence of adjacent non-chlorinated carbon atoms (vicinal free carbons) is a key factor for metabolic breakdown. nih.gov The binding of these compounds to cellular macromolecules, a process often resulting from metabolic activation, was found to be significantly higher for the more rapidly metabolized congener. nih.gov
Research on the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl by human hepatic microsomes, which share similarities with those of other mammals, identified the formation of hydroxylated metabolites, specifically 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) and 2,2',3,3',6,6'-hexachloro-5-biphenylol. This suggests that the metabolism of these compounds proceeds through an arene oxide intermediate. The metabolism of PCBs is catalyzed by various CYP isoforms, with different isoforms exhibiting distinct substrate specificities. For example, studies on rats have shown increased activation of ethoxyresorufin deethylase and aminopyrine (B3395922) demethylase following exposure to 2,2',3,3',4,4'-hexachlorobiphenyl, indicating the involvement of CYP1A and CYP2B subfamilies. wikipedia.org The specific CYP isoforms responsible for the metabolism of 2,2',3,5',6,6'-hexachlorobiphenyl in various non-human species are likely to be similar to those involved in the breakdown of other hexachlorobiphenyls, with the rate of metabolism being a crucial factor in its environmental persistence.
Environmental Partitioning and Inter-Media Exchange
The movement and distribution of 2,2',3,5',6,6'-hexachlorobiphenyl in the environment are governed by its partitioning behavior between different media such as sediment, water, air, and organic matter. These processes are influenced by the compound's physicochemical properties and various environmental factors.
Sediment-Water Partitioning Coefficients and Adsorption Dynamics
The partitioning of 2,2',3,5',6,6'-hexachlorobiphenyl between sediment and water is a key process controlling its concentration in the water column and its availability to benthic organisms. This partitioning is typically described by the sediment-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). Due to its high hydrophobicity, this compound strongly adsorbs to sediment particles, particularly those rich in organic carbon.
The adsorption and desorption dynamics of PCBs in sediments are often characterized by a two-step process: a rapid, labile desorption followed by a much slower, non-labile release. nih.gov Studies on various PCB congeners in lake sediments have shown that labile desorption rate constants can range from over 100 days⁻¹ to around 1 day⁻¹, while non-labile rate constants are significantly lower, averaging around 0.154 days⁻¹. nih.gov For field-contaminated sediments with long contact times, desorption can be even slower, with rate constants for the slow fraction in the range of (3-8) × 10⁻³ h⁻¹ and for the very slow fraction in the range of (0.16-0.5) × 10⁻³ h⁻¹. dss.go.th This slow desorption is a critical factor in the long-term persistence and bioavailability of PCBs in aquatic environments.
| Parameter | Value Range/Description | Reference |
| General Koc for Hexachlorobiphenyls | > 5000 L/kg | epa.gov |
| Labile Desorption Rate Constant (k_labile) | 0.946 to 113 days⁻¹ (for various PCBs) | nih.gov |
| Non-labile Desorption Rate Constant (k_non-labile) | ~0.154 days⁻¹ (average for various PCBs) | nih.gov |
| Slow Desorption Rate Constant (field-aged) | (3-8) × 10⁻³ h⁻¹ | dss.go.th |
| Very Slow Desorption Rate Constant (field-aged) | (0.16-0.5) × 10⁻³ h⁻¹ | dss.go.th |
Note: Specific experimental data for 2,2',3,5',6,6'-Hexachlorobiphenyl were not found; values are based on general PCB behavior and data for other congeners.
Volatilization from Aqueous and Terrestrial Surfaces
Volatilization is a significant transport mechanism for PCBs, allowing them to move from soil and water surfaces into the atmosphere. nih.gov The rate of volatilization is influenced by the compound's vapor pressure and Henry's Law constant, as well as environmental factors like temperature and wind speed.
For hexachlorobiphenyls, volatilization from water surfaces can be a relatively slow process due to their strong adsorption to sediment and suspended particles. epa.gov However, over long periods, it can still be a significant loss pathway. epa.gov The volatilization half-life of PCBs from water is influenced by factors such as the depth of the water body and the rate of mixing.
From soil surfaces, the volatilization rate of PCBs decreases with increasing chlorination. epa.gov While the rate may be low, the persistence of these compounds means that the total amount lost to the atmosphere over time can be substantial. epa.gov The half-life of hexachlorobiphenyls in soil is estimated to be high, ranging from over 3 to more than 5 years. epa.gov Studies have shown that air-drying of contaminated sediments can lead to significant volatilization losses, with lower chlorinated congeners being preferentially lost. researchgate.net
| Medium | Estimated Half-Life/Volatilization Behavior | Reference |
| Surface Water | Volatilization is a significant long-term process, but rates are reduced by strong adsorption to sediments. | epa.gov |
| Soil | High persistence with half-lives of >3-5 years for hexachlorobiphenyl isomers. Volatilization is a slow but important long-term loss mechanism. | epa.govepa.gov |
Air-Water and Air-Soil Exchange Processes
The exchange of 2,2',3,5',6,6'-hexachlorobiphenyl between the atmosphere and both water and soil surfaces is a dynamic process that governs its long-range transport.
The air-water exchange is dictated by the Henry's Law constant (H), which relates the concentration of the compound in the air to its concentration in water at equilibrium. A higher Henry's Law constant indicates a greater tendency for the compound to partition into the air. For 2,2',3,5',6,6'-hexachlorobiphenyl (PCB 152), several experimentally determined and calculated Henry's Law constants are available.
The air-soil exchange is described by the soil-air partition coefficient (Ksa). This coefficient is influenced by factors such as soil organic carbon content, soil moisture, and temperature. Generally, PCBs with higher chlorination have a lower tendency to volatilize from soil, indicating a higher Ksa.
| Parameter | Value | Reference |
| Henry's Law Constant (H) at 298.15 K | 1.3×10⁻³ mol/(m³Pa) | |
| Henry's Law Constant (H) at 298.15 K | 6.8×10⁻³ mol/(m³Pa) | |
| Henry's Law Constant (H) at 298.15 K | 2.3×10⁻² mol/(m³Pa) | |
| Henry's Law Constant (H) at 298.15 K | 2.8×10⁻² mol/(m³Pa) |
Note: The provided values for the Henry's Law Constant are from various sources and methodologies, leading to a range of reported values.
Sorption to Dissolved Organic Carbon and Particulate Matter
In aquatic systems, 2,2',3,5',6,6'-hexachlorobiphenyl can associate with dissolved organic carbon (DOC) and suspended particulate matter. This sorption behavior significantly affects its transport, bioavailability, and fate.
Sorption to particulate matter is a major removal mechanism for hydrophobic compounds like hexachlorobiphenyls from the water column. nih.gov The extent of sorption is strongly correlated with the organic carbon content of the particles.
The interaction with DOC can increase the apparent solubility of the compound in water, potentially facilitating its transport. The partition coefficient between DOC and water (Kdoc) is a key parameter in this context. While specific Kdoc values for 2,2',3,5',6,6'-hexachlorobiphenyl were not found in the reviewed literature, it is expected to have a significant affinity for DOC due to its hydrophobicity.
Influence of Environmental Factors on Partitioning Equilibria
Several environmental factors can influence the partitioning equilibria of 2,2',3,5',6,6'-hexachlorobiphenyl, altering its distribution and fate in the environment.
Temperature: An increase in temperature generally leads to a decrease in sorption to sediment and an increase in volatilization from both water and soil. This is because higher temperatures increase the vapor pressure and aqueous solubility of the compound, favoring its transfer from solid and liquid phases to the gas phase.
Organic Carbon Content: The organic carbon content of soil and sediment is a primary determinant of sorption. wikipedia.org Higher organic carbon content leads to stronger sorption and reduced bioavailability of PCBs. wikipedia.org
Salinity: In estuarine and marine environments, increasing salinity can lead to a "salting-out" effect, where the solubility of hydrophobic compounds in water decreases, leading to increased partitioning to sediments and biota.
pH: For non-ionizable compounds like 2,2',3,5',6,6'-hexachlorobiphenyl, pH is not expected to have a direct and significant impact on its partitioning behavior in the typical environmental pH range.
Ecological Bioaccumulation, Biomagnification, and Trophic Transfer of 2,2 ,3,5,6,6 Hexachlorobiphenyl
Bioaccumulation Kinetics and Equilibria in Aquatic and Terrestrial Organisms
Bioaccumulation refers to the process by which organisms absorb a contaminant, like 2,2',3,5,6,6'-Hexachlorobiphenyl, from their surrounding environment, leading to a concentration of the substance in their tissues. epa.gov The rate of uptake and elimination, along with the organism's metabolic capacity, determines the extent of bioaccumulation. greenfacts.org For aquatic organisms, bioaccumulation of PCBs is influenced by the species, its habitat, and the specific characteristics of the PCB congener. greenfacts.org
The primary route of bioaccumulation for many organisms is through the consumption of contaminated food. nih.gov However, uptake from the environment, such as from contaminated air or water, also contributes. nih.gov In aquatic environments, PCBs are often found in higher concentrations in sediments than in the water itself, leading to significant accumulation in bottom-dwelling species. greenfacts.org
The kinetics of bioaccumulation involve the rates of uptake and depuration (elimination). For hydrophobic compounds like hexachlorobiphenyls, uptake is often rapid, while elimination can be slow, leading to a net accumulation over time. The equilibrium is reached when the rate of uptake equals the rate of elimination.
A study on mussels (Mytilus galloprovincialis) transplanted to a contaminated bay demonstrated the bioaccumulation of various PCB congeners. The concentrations of indicator PCBs in the mussels increased significantly after being placed in the contaminated environment, with the highest levels observed after a few months. mdpi.com
Biomagnification Across Food Web Structures
Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. epa.gov Persistent and bioaccumulative substances like this compound are particularly prone to biomagnification.
Quantification of Trophic Magnification Factors
The Trophic Magnification Factor (TMF) is a key metric used to quantify the biomagnification potential of a chemical in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying. TMFs are calculated by analyzing the concentration of the chemical in organisms at different trophic levels, which are often determined using stable isotope analysis of nitrogen (δ¹⁵N). mdpi.com
Studies have shown that the predictive power of trophic position for individual PCB congeners often increases with their octanol-water partition coefficient (Kow), a measure of hydrophobicity. researchgate.net For congeners with a high Kow, a significant positive relationship is often observed between their concentration and the organism's trophic level. researchgate.net
Gastrointestinal Magnification as a Driving Mechanism
The absorption of contaminants from food in the gastrointestinal tract is a crucial driver of biomagnification. For highly hydrophobic compounds like hexachlorobiphenyls, the efficiency of absorption from the gut can be high, while the rate of elimination is low, leading to a net increase in concentration with each trophic transfer. Factors such as the lipid content of the prey and the digestive physiology of the predator can influence the efficiency of gastrointestinal magnification.
Factors Influencing Trophic Transfer Efficiency
The efficiency of trophic transfer is influenced by several factors, including:
Chemical Properties: The hydrophobicity (Kow) and resistance to metabolic degradation of the PCB congener are critical. Highly hydrophobic and persistent congeners have a greater potential for trophic transfer. researchgate.net
Organismal Biology: The age, size, growth rate, and lipid content of an organism can affect its contaminant concentration. researchgate.net Larger, older individuals often have higher concentrations. researchgate.net
Food Web Structure: The length of the food chain and the specific feeding relationships within the web can impact the degree of biomagnification. mdpi.com
Congener-Specific Bioaccumulation Potential and Ecological Variability
Different PCB congeners exhibit varying bioaccumulation potentials due to differences in their physical and chemical properties. The degree of chlorination and the position of chlorine atoms on the biphenyl (B1667301) rings influence a congener's hydrophobicity and susceptibility to metabolism. nih.gov
Higher chlorinated PCBs generally have a greater potential for bioaccumulation and biomagnification. nih.gov The specific congener this compound (PCB 152) has been detected in various environmental and biological samples, indicating its persistence and tendency to bioaccumulate.
Isomeric and Enantiomeric Enrichment in Biota and Food Chains
Some PCB congeners, including certain hexachlorobiphenyls, are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. nih.gov While produced in equal amounts (a racemic mixture), biological processes can lead to the preferential metabolism or retention of one enantiomer over the other. This results in an enantiomeric enrichment in organisms and along food chains. nih.govnih.gov
Studies on other chiral PCBs, such as 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136), have demonstrated enantiomeric enrichment in various animal species. nih.govnih.gov This enrichment is often attributed to enantioselective metabolism by cytochrome P-450 (CYP) enzymes. nih.govnih.govnih.gov The extent of enantiomeric enrichment can be influenced by factors such as the species, the specific CYP enzymes involved, and the level of exposure. nih.gov While direct studies on the enantiomeric enrichment of this compound are limited, the principles observed for other chiral PCBs suggest that similar processes could occur.
Data Tables
Table 1: Bioaccumulation of PCBs in Mussels
| Site | Mean Total PCB Concentration (ng g⁻¹ ww) |
| Site 2 (Contaminated) | 9.90 ± 1.43 |
| Reference Site | 1.22 ± 0.33 |
Data adapted from a study on Mytilus galloprovincialis transplanted to a contaminated bay. mdpi.com
Mechanistic Ecological Impacts of 2,2 ,3,5,6,6 Hexachlorobiphenyl in Environmental Organisms
Elucidation of Molecular and Cellular Action Mechanisms
The toxicity of polychlorinated biphenyls (PCBs) is complex and varies depending on the specific congener. The mechanisms of action are broadly categorized into two groups: those that are dependent on the aryl hydrocarbon receptor (AhR) and those that are independent of it. Dioxin-like PCBs, which have a planar structure, can bind to the AhR. This binding leads to a cascade of events that alter gene transcription, particularly inducing the expression of Phase I and Phase II metabolic enzymes like those in the cytochrome P450 family. These alterations are believed to be responsible for many of the toxic effects associated with this class of PCBs. t3db.ca
However, other PCB congeners, including many non-dioxin-like PCBs, exert their toxic effects through AhR-independent pathways. wikipedia.org These mechanisms can involve interference with cellular signaling pathways, disruption of calcium homeostasis, and alterations in neurotransmitter levels. t3db.cawikipedia.org Some PCBs are known to interfere with calcium channels and modify dopamine (B1211576) levels in the brain. t3db.ca Furthermore, PCBs can act as endocrine disruptors by affecting thyroid hormone production and binding to estrogen receptors, which can lead to reproductive dysfunction and stimulate the growth of certain cancer cells. t3db.cawikipedia.org
Interaction with Cellular Receptors and Signaling Pathways (e.g., Ah Receptor Independent Mechanisms)
While dioxin-like PCBs are known for their high-affinity binding to the aryl hydrocarbon receptor (AhR), many hexachlorobiphenyl congeners, particularly those with ortho-substitutions, exhibit low or negligible affinity for this receptor. Consequently, their toxic effects are often mediated through AhR-independent mechanisms.
One significant AhR-independent mechanism involves the disruption of intracellular calcium (Ca2+) homeostasis. wikipedia.orgnih.gov Certain PCB congeners can interfere with the function of calcium channels and pumps, leading to altered intracellular Ca2+ concentrations. wikipedia.org This disruption can, in turn, affect a multitude of cellular processes that are regulated by calcium, including neurotransmitter release and enzyme activation. nih.gov
Furthermore, some PCBs can interact with other cellular receptors and signaling pathways. For instance, they have been shown to interfere with estrogen receptors, which can lead to endocrine-disrupting effects. t3db.ca The ability of certain PCBs to inhibit cellular communication is another AhR-independent mechanism that can contribute to tumor promotion. wikipedia.org Research has also pointed to the potential for PCBs to induce mitotic arrest by interfering with mitotic spindle assembly, which can lead to genetic instability and potentially contribute to cancer development. koreascience.kr
Perturbations of Endogenous Biochemical Processes (e.g., Calcium Homeostasis, Enzyme Induction)
The presence of 2,2',3,5,6,6'-hexachlorobiphenyl and other PCB congeners in biological systems can lead to significant perturbations of essential biochemical processes. A key area of impact is the disruption of calcium homeostasis. wikipedia.orgnih.gov Studies have demonstrated that certain PCBs can increase intracellular calcium concentrations. nih.gov This effect can be due to the inhibition of enzymes responsible for calcium sequestration and extrusion, such as Ca2+-ATPase. nih.gov The sustained elevation of intracellular calcium can trigger a variety of downstream effects, including altered cell function and, in severe cases, cell death. nih.gov
In addition to disrupting calcium signaling, PCBs are well-known inducers of various metabolic enzymes. While the induction of cytochrome P450 enzymes is a hallmark of dioxin-like PCBs acting through the AhR, other PCBs can also influence enzyme activity. t3db.ca For example, studies have shown that exposure to certain hexachlorobiphenyls can lead to increased activity of enzymes like ethoxyresorufin deethylase and aminopyrine (B3395922) demethylase. wikipedia.org The metabolism of PCBs themselves is a slow process, catalyzed by cytochrome P-450 enzymes, leading to the formation of hydroxylated metabolites that can be excreted. t3db.ca However, this slow metabolism contributes to their bioaccumulation in lipid-rich tissues. t3db.ca
| Biochemical Process | Effect of Hexachlorobiphenyl Exposure | Potential Consequence |
| Calcium Homeostasis | Increased intracellular Ca2+ concentrations; Inhibition of Ca2+ sequestration and extrusion mechanisms. nih.gov | Altered neurotransmission, enzyme activity, and potential for cytotoxicity. nih.gov |
| Enzyme Induction | Increased activity of metabolic enzymes such as ethoxyresorufin deethylase and aminopyrine demethylase. wikipedia.org | Altered metabolism of endogenous and xenobiotic compounds. |
| Endocrine Function | Altered production of thyroid hormones; Binding to estrogen receptors. t3db.ca | Reproductive dysfunction and potential for cancer promotion. t3db.cawikipedia.org |
Comparative Mechanistic Studies with Structurally Related Hexachlorobiphenyl Congeners
The toxicological properties of hexachlorobiphenyls are highly dependent on the number and position of chlorine atoms on the biphenyl (B1667301) rings. Comparative studies of different congeners have revealed significant differences in their mechanisms of action and toxic potency.
For instance, a study comparing the effects of 2,2'-dichlorobiphenyl (B50601) (DCBP) and 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCBP) on calcium homeostasis in cerebellar granule cells found that the ortho-substituted DCBP was more effective at increasing intracellular Ca2+ levels and was cytotoxic at lower concentrations than PCBP. nih.gov This suggests that the position of chlorine substitution has significant implications for the neurotoxic potential of PCB congeners, with perturbations in calcium homeostasis playing a crucial role. nih.gov
Similarly, the metabolism of hexachlorobiphenyls varies significantly between congeners. A study on the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (236-HCB) and 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (245-HCB) by human hepatic microsomes found that 236-HCB was metabolized, whereas 245-HCB was not. nih.gov This difference in metabolism helps to explain why 245-HCB is a predominant PCB found in human adipose tissue. nih.gov
Furthermore, the ability to act as an antagonist of the Ah receptor can differ among di-ortho-substituted PCBs. For example, 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) has been shown to act as a strong antagonist of Ah receptor-mediated gene expression induced by dioxin-like compounds in mouse hepatoma cells. capes.gov.br
These comparative studies underscore the importance of considering the specific congener when assessing the ecological risks of hexachlorobiphenyls.
| Congener | Key Mechanistic Finding | Reference |
| 2,2'-Dichlorobiphenyl (DCBP) | More potent in increasing intracellular Ca2+ and inducing cytotoxicity compared to PCBP. nih.gov | nih.gov |
| 3,3',4,4',5-Pentachlorobiphenyl (PCBP) | Less potent in affecting Ca2+ sequestration compared to DCBP. nih.gov | nih.gov |
| 2,2',3,3',6,6'-Hexachlorobiphenyl (236-HCB) | Metabolized by human hepatic microsomes. nih.gov | nih.gov |
| 2,2',4,4',5,5'-Hexachlorobiphenyl (245-HCB) | Not metabolized by human hepatic microsomes, leading to greater accumulation. nih.gov | nih.gov |
| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Acts as a strong antagonist of Ah receptor action. capes.gov.br | capes.gov.br |
Advanced Analytical Methodologies for 2,2 ,3,5,6,6 Hexachlorobiphenyl Research
High-Resolution Chromatographic Techniques for Congener-Specific Analysis
Congener-specific analysis is critical because the environmental impact and toxicological properties of PCBs vary significantly between individual congeners. High-resolution chromatography is the cornerstone of separating these closely related compounds from one another. cdc.gov Capillary or high-resolution gas chromatography (HRGC) columns are indispensable for this purpose, as they are capable of separating a substantial proportion of the 209 possible PCB congeners. cdc.govebcne.org
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) is a highly accurate and precise method for the quantification of PCB congeners. This technique involves spiking a sample with a known amount of an isotopically labeled analog of the target analyte, in this case, a ¹³C-labeled 2,2',3,5',6,6'-Hexachlorobiphenyl. This labeled compound serves as an internal standard that behaves almost identically to the native congener throughout the extraction, clean-up, and analysis processes. epa.gov
By measuring the ratio of the response of the native congener to the isotopically labeled standard, highly accurate quantification can be achieved, correcting for any loss of analyte during sample preparation. epa.gov EPA Method 1628, for instance, employs isotope dilution quantification with low-resolution mass spectrometry for the determination of all 209 PCB congeners in various matrices. epa.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and reduce interferences, allowing for the reliable determination of target congeners even in complex mixtures. shimadzu.com While high-resolution mass spectrometry (HRMS) offers the best limits of detection, time-of-flight mass spectrometry (TOFMS) has also been used for high-throughput analysis of prevalent PCBs in human serum, demonstrating good comparison with HRMS reference methods. researchgate.net
High-Resolution Gas Chromatography with an Electron Capture Detector (HRGC-ECD) is a widely used and highly sensitive technique for the analysis of halogenated compounds like PCBs. measurlabs.comnih.gov The ECD offers exceptional sensitivity to multiply chlorinated compounds, making it ideal for detecting the trace levels of PCBs often found in environmental samples. cdc.govebcne.org
The detector operates by using a radioactive beta particle emitter (typically Nickel-63) to create a steady stream of electrons, generating a constant current. measurlabs.comscioninstruments.com When electronegative compounds, such as chlorinated biphenyls, pass through the detector, they capture electrons, causing a measurable drop in the current. measurlabs.com This response is proportional to the concentration of the analyte. scioninstruments.com
While highly sensitive, the ECD is less selective than a mass spectrometer and can be prone to interferences from other co-eluting electronegative compounds. measurlabs.comalphalab.com Therefore, rigorous sample clean-up is essential for accurate quantification. alphalab.com Despite this, HRGC-ECD remains a valuable tool, particularly for screening and routine monitoring, due to its robustness and lower cost compared to mass spectrometry-based methods. nih.govalphalab.com
2,2',3,5',6,6'-Hexachlorobiphenyl is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers. The relevance of enantioselective analysis is underscored by findings that atropisomers of PCBs can exhibit differential potencies and accumulate differently in biota. osti.gov Chiral chromatography, particularly using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs), is employed to separate these enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or cyclodextrin, are commonly used for this purpose. osti.govnih.govmerckmillipore.com For example, a permethylated β-cyclodextrin column has been successfully used for the semi-preparative HPLC separation of metabolites of PCB 149. osti.gov SFC has also been shown to be a promising technique, with studies demonstrating successful baseline separation of numerous chiral PCBs on various polysaccharide-type CSPs. nih.gov The separation allows for the investigation of the specific toxicological effects and environmental fate of each individual enantiomer. osti.gov
Sample Preparation and Extraction Protocols for Complex Environmental Matrices
The analysis of 2,2',3,5',6,6'-Hexachlorobiphenyl begins with its extraction from the sample matrix, followed by clean-up procedures to remove interfering compounds. epa.gov The choice of method depends heavily on the nature of the sample matrix (e.g., biota, sediment, water, air) and its complexity. cdc.govepa.gov
After extraction, the resulting extract often contains a variety of co-extracted substances, such as lipids, hydrocarbons, and sulfur, which can interfere with chromatographic analysis. cdc.govepa.gov Therefore, one or more clean-up steps are necessary.
Common clean-up techniques involve the use of adsorption chromatography with materials like silica (B1680970) gel, Florisil (a magnesium-silicate gel), and alumina. cdc.govnih.govuliege.be
Acid Treatment: Concentrated sulfuric acid is frequently used to remove lipids and other oxidizable organic compounds from the extract. epa.govresearchgate.net
Sulfur Removal: Elemental sulfur, often present in sediment extracts, can be removed by treatment with activated copper. nih.govresearchgate.net
Multi-column Systems: Automated systems often use a sequence of columns for high-throughput clean-up and fractionation. A common setup involves using acidic silica, basic alumina, and carbon columns in series. uliege.be This allows for the separation of PCBs into different fractions, for instance, separating non-ortho (planar) PCBs from mono-ortho and other congeners. cdc.govuliege.be
Gel Permeation Chromatography (GPC): GPC is particularly effective for removing high-molecular-weight interferences like lipids from biological samples. cdc.gov
Dispersive Solid-Phase Extraction (d-SPE): This is a simplified version of SPE where the adsorbent is mixed directly with the extract, offering a quicker alternative for clean-up, particularly for samples like waste oil. ingenieria-analitica.com
Common Clean-up Adsorbents and their Targets
| Adsorbent | Target Interferences | Typical Application |
|---|---|---|
| Acidified Silica Gel | Lipids, polar organic compounds | Biota, food, sediment extracts epa.govnih.gov |
| Florisil | Lipids, pesticides | Biota, water extracts cdc.govnih.govnih.gov |
| Alumina | Polar compounds, fractionation | Automated multi-column systems uliege.be |
| Activated Copper | Elemental Sulfur | Sediment extracts nih.govresearchgate.net |
| Carbon | Fractionation of planar (e.g., non-ortho PCBs) from non-planar compounds | Dioxin/PCB analysis uliege.be |
Biota (Tissues): For biological tissues, which are typically high in lipids, methods must efficiently extract the lipophilic PCBs while managing the complex matrix.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to achieve rapid and efficient extractions. nih.govuiowa.edu Solvents like hexane-dichloromethane or hexane-acetone are common. nih.gov A significant advantage of PLE is the ability to perform simultaneous extraction and clean-up by including adsorbents like Florisil directly in the extraction cell to retain lipids. nih.govnih.govresearchgate.net
Soxhlet Extraction: A classic and exhaustive technique where the sample is continuously extracted with a cycling solvent, such as dichloromethane, for several hours. epa.gov
Matrix Solid-Phase Dispersion (MSPD): This method involves blending the sample with a solid support, creating a column from which the analytes are eluted. It has been used as a comparison method for validating new PLE techniques. nih.gov
Sediment and Soil: These solid matrices require robust extraction techniques to overcome strong analyte-matrix interactions.
Soxhlet Extraction: This is a standard method (e.g., EPA Method 3540C) for extracting PCBs from solids, typically using a hexane-acetone mixture for 16-24 hours. epa.govfederalregister.govnih.gov Automated Soxhlet systems (EPA Method 3541) can reduce time and solvent consumption. federalregister.govepa.gov
Pressurized Fluid Extraction (PFE): EPA Method 3545A is a PFE technique that is also approved for extracting PCBs from solid matrices. epa.gov
Ultrasonic Extraction: This method (e.g., EPA Method 3550C) uses ultrasonic energy to facilitate extraction into a solvent. federalregister.gov However, its use is now generally limited to wipe samples due to concerns about lower extraction efficiency compared to other methods for soils and sediments. epa.gov
Microwave Extraction: EPA Method 3546 is an approved method that uses microwave energy to heat the solvent and sample, accelerating the extraction process. epa.gov
Water: For aqueous samples, PCBs are typically first isolated from the water phase and concentrated.
Solid-Phase Extraction (SPE): (EPA Method 3535A) This is a common technique where water is passed through a cartridge containing a solid adsorbent that retains the PCBs. The analytes are then eluted with a small volume of solvent. epa.govfederalregister.govepa.gov
Liquid-Liquid Extraction (LLE): This involves partitioning the PCBs from the water into an immiscible organic solvent using a separatory funnel (EPA Method 3510C) or a continuous liquid-liquid extractor (EPA Method 3520C). federalregister.govepa.gov
Air: Due to their semi-volatile nature, PCBs in air are typically sampled by drawing a large volume of air through a sorbent trap.
Sorbent Trapping: Polyurethane foam (PUF) plugs are commonly used as the sorbent material to trap PCBs from the air. uiowa.edu
Extraction from Sorbent: After sampling, the sorbent is extracted using methods like PLE or Soxhlet extraction with solvents such as a hexane/acetone mixture to recover the trapped PCBs for analysis. uiowa.edu
Summary of Extraction Methods for 2,2',3,5',6,6'-Hexachlorobiphenyl
| Matrix | Extraction Method | Common Solvents | Reference |
|---|---|---|---|
| Biota | Pressurized Liquid Extraction (PLE) / ASE | Hexane:Dichloromethane:Methanol, Dichloromethane-Pentane | nih.govnih.gov |
| Biota | Soxhlet Extraction | Dichloromethane | epa.gov |
| Sediment/Soil | Soxhlet Extraction (Manual/Automated) | Hexane:Acetone | epa.govfederalregister.gov |
| Sediment/Soil | Pressurized Fluid Extraction (PFE) | Not Specified | epa.gov |
| Water | Solid-Phase Extraction (SPE) | Elution with organic solvent | epa.govfederalregister.gov |
| Water | Liquid-Liquid Extraction (LLE) | Organic solvents (e.g., hexane) | federalregister.gov |
| Air | Sorbent Extraction (after PUF sampling) | Hexane:Acetone | uiowa.edu |
Quality Assurance and Quality Control in Environmental Congener Analysis
Robust quality assurance (QA) and quality control (QC) protocols are fundamental to generating reliable and defensible data in the analysis of polychlorinated biphenyl (B1667301) (PCB) congeners, including 2,2',3,5,6,6'-hexachlorobiphenyl (PCB 149), in environmental samples. These measures ensure the accuracy, precision, and comparability of analytical results, which are crucial for environmental monitoring, risk assessment, and regulatory compliance. The complexity of environmental matrices and the low concentrations at which PCB congeners often occur necessitate stringent QA/QC procedures throughout the entire analytical process, from sample collection to data reporting.
Key elements of a comprehensive QA/QC program for PCB congener analysis include the use of certified reference materials (CRMs), participation in interlaboratory comparison studies, and rigorous data validation and uncertainty estimation. wa.gov These components help to identify and control potential sources of error, ensuring that the data generated are of known and documented quality. Regulatory bodies and scientific organizations have established guidelines and methods, such as U.S. EPA Method 1668, to standardize the analytical procedures and QA/QC requirements for the determination of individual PCB congeners in various environmental media. cdc.gov
Utilization of Certified Reference Materials and Interlaboratory Comparisons
Certified Reference Materials (CRMs) are indispensable tools in the quality control of this compound analysis. CRMs are highly characterized and homogeneous materials with certified property values for specific chemical compounds, including their uncertainties. accustandard.comsigmaaldrich.comsigmaaldrich.com They are used to assess the accuracy of analytical methods and to calibrate instruments. By analyzing a CRM alongside environmental samples, a laboratory can demonstrate the traceability of its measurement results to a recognized standard.
For PCB analysis, CRMs are available in various matrices, such as solutions of individual or mixed congeners, and in natural matrices like sediment, fish tissue, and human serum. The use of matrix-matched CRMs is particularly important as it helps to evaluate the entire analytical procedure, including extraction, cleanup, and instrumental analysis, for its effectiveness in dealing with the specific challenges posed by the sample matrix.
Table 1: Examples of Certified Reference Materials for Hexachlorobiphenyls
| Product ID | Description | Matrix | Certified Congeners |
| BCR-296 | Certified Reference Material | Neat | 2,2′,3,4,4′,5′-Hexachlorobiphenyl (PCB 138) |
| BCR-297 | Certified Reference Material | Neat | 2,2′,4,4′,5,5′-Hexachlorobiphenyl (PCB 153) |
| C-138S | Certified Reference Material | 35 µg/mL in Isooctane | 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) |
This table is for illustrative purposes and does not represent an exhaustive list of all available CRMs.
Interlaboratory comparison studies, also known as proficiency testing (PT), are another critical component of external quality control. In these studies, a coordinating body distributes subsamples of a homogeneous test material to multiple laboratories for analysis. researchgate.net The results are then compiled and compared to assess the proficiency of the participating laboratories and the comparability of different analytical methods.
Participation in interlaboratory comparisons for PCB congener analysis allows laboratories to:
Evaluate their analytical performance against their peers.
Identify potential systematic errors or biases in their methods.
Demonstrate their competence to accreditation bodies and clients.
Studies have shown that even when using standardized methods, results from different laboratories can exhibit variability. nih.gov This highlights the importance of ongoing participation in such programs to ensure consistent and reliable data generation.
Environmental Remediation and Management Strategies for 2,2 ,3,5,6,6 Hexachlorobiphenyl Contamination
Bioremediation Approaches for Contaminated Sites
Bioremediation harnesses the metabolic processes of living organisms, primarily microorganisms and plants, to degrade or detoxify contaminants. nih.gov It is considered a promising and environmentally friendly alternative to traditional, often disruptive, remediation methods. nih.govacs.org For PCBs, bioremediation can proceed through two main pathways: aerobic degradation, which utilizes oxygen, and anaerobic reductive dechlorination, where chlorine atoms are removed from the biphenyl (B1667301) structure in the absence of oxygen. nih.govnih.gov
Bioaugmentation and Biostimulation Techniques
To enhance the natural degradation of PCBs, two primary in-situ bioremediation strategies are employed: bioaugmentation and biostimulation. frontiersin.org
Bioaugmentation involves the introduction of specific microorganisms with known PCB-degrading capabilities into a contaminated site. mdpi.com This is particularly useful when the indigenous microbial population lacks the necessary metabolic pathways to break down the target contaminant effectively. For instance, strains like Paraburkholderia xenovorans LB400 have been identified as efficient PCB degraders and are used in bioaugmentation efforts. nih.gov Research has shown that combining bioaugmentation with materials like activated carbon can further enhance the delivery and activity of these microorganisms in contaminated sediments. nih.gov
Biostimulation , on the other hand, focuses on stimulating the existing native microbial populations by adding nutrients, electron acceptors (like oxygen), or other growth-promoting substances. frontiersin.orgmdpi.com This approach aims to create optimal conditions for the indigenous microorganisms to thrive and carry out the degradation of PCBs. For anaerobic dechlorination of PCBs, biostimulation can be achieved by introducing halogenated aromatic compounds that act as "halopriming" agents. frontiersin.org The addition of biosurfactants, which can be of microbial or plant origin, can also improve the bioavailability of PCBs, making them more accessible to degrading microorganisms. nih.govnih.gov
Phytoremediation Potential
Phytoremediation is a cost-effective, plant-based approach to cleaning up contaminated soil and water. nih.govacs.orgmdpi.com Plants can contribute to PCB remediation through several mechanisms:
Phytoextraction: The uptake of contaminants from the soil by plant roots and their translocation to the shoots. nih.govacs.orgnih.gov
Phytotransformation: The enzymatic breakdown of contaminants within plant tissues. nih.govacs.orgmdpi.com
Rhizoremediation: The degradation of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. nih.govfrontiersin.org Plant roots release compounds that can serve as nutrients or inducers for microbial activity. nih.gov
Phytovolatilization: The uptake of contaminants by plants and their subsequent release into the atmosphere through transpiration. nih.govacs.org
Studies have identified several plant species with the potential for PCB phytoremediation, including various species of cucurbits (Cucurbita pepo), alfalfa (Medicago sativa), and certain grasses. frontiersin.orgnih.gov Research has shown that some plants can absorb and translocate even highly chlorinated biphenyls, such as hexa- and heptachlorobiphenyls, into their shoot tissues. nih.gov The effectiveness of phytoremediation can be enhanced by improving the bioavailability of PCBs in the soil, for example, through the addition of cyclodextrins. researchgate.net
Advanced Physical and Chemical Remediation Technologies
In addition to bioremediation, several advanced physical and chemical technologies have been developed for the remediation of PCB-contaminated sites. clu-in.orgrsc.org These methods are often more rapid than biological processes but can be more costly and disruptive to the environment. frontiersin.org
Thermal Desorption involves heating the contaminated soil or sediment to a temperature high enough to vaporize the PCBs. The vaporized contaminants are then collected and treated. This method can be highly effective in removing a wide range of contaminants, including PCBs. clu-in.orgclu-in.org
Supercritical Water Oxidation (SCWO) utilizes water at temperatures and pressures above its critical point (374 °C and 22.1 MPa). Under these conditions, water becomes a nonpolar solvent, increasing the solubility of PCBs and facilitating their rapid oxidation into less harmful products like carbon dioxide. frontiersin.org
Reductive Dechlorination using Zero-Valent Iron (ZVI) employs fine particles of iron to promote the chemical reduction of PCBs. Nanoscale zero-valent iron (nZVI) is particularly effective due to its large surface area, which enhances the rate of contaminant degradation. frontiersin.orgrsc.org This technology can be applied in situ to treat contaminated groundwater and soil. frontiersin.org
Other emerging technologies for PCB remediation include:
Solvent Extraction: Using a solvent to dissolve and remove PCBs from the contaminated matrix. clu-in.org
Photocatalytic Degradation: Utilizing light and a catalyst to break down PCBs. rsc.org
Ultrasonic Technology: Using high-frequency sound waves to destroy contaminants. clu-in.orgclu-in.org
Environmental Monitoring Protocols for Contaminated Ecosystems
Effective management of sites contaminated with 2,2',3,5,6,6'-hexachlorobiphenyl requires robust environmental monitoring protocols to assess the extent of contamination, track the progress of remediation efforts, and ensure the protection of human health and the environment. cdc.govclu-in.org
The standard methodology for analyzing PCBs in environmental samples involves several key steps: sample collection, extraction, cleanup, and determination. cdc.gov
Sample Collection and Preparation: Samples of soil, sediment, water, and air are collected following strict quality assurance protocols to avoid contamination. cdc.gov
Extraction and Cleanup: PCBs are extracted from the sample matrix using techniques like solvent extraction. The extract then undergoes a cleanup process to remove interfering compounds. cdc.gov
Analytical Determination: The identification and quantification of PCBs are typically performed using gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS). cdc.govclu-in.orgnih.gov High-resolution capillary GC columns are essential for separating the numerous PCB congeners. cdc.gov Analysis can be conducted to quantify total PCBs as Aroclor mixtures or to determine the concentration of individual congeners. clu-in.orgnih.gov For highly accurate and sensitive measurements, high-resolution mass spectrometry (HRMS) is often employed. memberclicks.net
Field-based screening methods, such as immunoassay kits, can provide rapid, semi-quantitative results to guide more detailed laboratory analysis. clu-in.org
Global and National Regulatory Frameworks for Environmental Management of PCBs
The environmental management of PCBs, including this compound, is governed by a combination of international agreements and national regulations.
Global Framework: The primary international treaty addressing PCBs is the Stockholm Convention on Persistent Organic Pollutants (POPs) . This convention aims to eliminate or restrict the production and use of POPs, including PCBs. unitar.org Parties to the convention are obligated to phase out the use of PCBs in equipment by 2025 and ensure the environmentally sound management of PCB wastes by 2028. unitar.org
National Regulations (United States): In the United States, the Toxic Substances Control Act (TSCA) is the principal federal law regulating PCBs. nih.govepa.gov TSCA banned the manufacture, processing, and distribution in commerce of PCBs. nih.gov The U.S. Environmental Protection Agency (EPA) has established detailed regulations for the use, cleanup, storage, and disposal of PCBs. nih.govepa.gov
PCBs are also regulated under other U.S. environmental laws:
The Clean Water Act (CWA) sets effluent guidelines for PCB discharges from industrial sources. nih.gov
The Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) , also known as Superfund, designates PCBs as hazardous substances and establishes a reportable quantity for releases into the environment. nih.govepa.gov
These regulatory frameworks provide the legal and procedural basis for managing PCB contamination, from setting cleanup levels to dictating disposal methods, with the ultimate goal of protecting human health and the environment. unitar.orgnih.gov
Current Research Challenges and Future Scientific Directions for 2,2 ,3,5,6,6 Hexachlorobiphenyl
Development of Predictive Models for Environmental Fate and Transport
A significant challenge in managing the risks associated with 2,2',3,5',6,6'-Hexachlorobiphenyl is understanding its long-term behavior in the environment. The environmental persistence of organic pollutants like PCBs is not an inherent, easily measured property but is influenced by a combination of the substance's characteristics and environmental conditions. nih.gov
Current research aims to develop sophisticated predictive models that can accurately forecast the environmental fate and transport of this specific congener. These models are crucial for assessing the potential for long-range transport, identifying areas of accumulation, and predicting its persistence in various environmental compartments such as soil, water, and air. wordpress.comnih.gov
A key aspect of this research is the integration of various factors that influence its environmental behavior. These include its physicochemical properties, such as water solubility and vapor pressure, as well as its interactions with environmental matrices like organic carbon in soil and sediment. wordpress.com The development of computational tools that can predict biodegradability and toxicity based on chemical structure is a promising area of research. nih.gov Such platforms, by integrating data from various sources, can provide a more comprehensive prognosis of a chemical's environmental destiny. nih.gov
| Parameter | Description | Significance for Modeling |
| Partition Coefficients | Ratios of concentrations in two different immiscible phases at equilibrium (e.g., octanol-water partition coefficient, Kow). | Predicts bioaccumulation potential and partitioning between water and organic matter. |
| Henry's Law Constant | The ratio of the partial pressure of a compound in the air to its concentration in water. | Determines the tendency of the compound to volatilize from water to air. |
| Photodegradation Rates | The rate at which the compound is broken down by sunlight. | Influences the persistence of the compound in surface waters and the atmosphere. |
| Biodegradation Rates | The rate at which the compound is broken down by microorganisms. | A key factor in determining the overall persistence of the compound in the environment. |
Exploration of Novel Biotransformation Pathways and Enzymes
The biotransformation of 2,2',3,5',6,6'-Hexachlorobiphenyl is a critical process that determines its persistence and potential for detoxification or bioactivation. While the metabolism of some PCB congeners is well-studied, the specific pathways and enzymes involved in the breakdown of PCB 193 are less understood.
Research in this area is focused on identifying novel biotransformation pathways in various organisms, from microorganisms to mammals. A key area of investigation is the role of cytochrome P450 (CYP) enzymes in the metabolism of PCBs. For instance, studies on other hexachlorobiphenyls have shown that the position of chlorine atoms significantly influences which CYP isoforms are involved and the resulting metabolites. nih.govsemanticscholar.org For example, 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) is metabolized by human hepatic microsomes to form hydroxylated metabolites, a process mediated by cytochrome P-450 enzymes. nih.gov The metabolism of chiral PCBs, like PCB 136, can be enantioselective, meaning that one of the mirror-image forms (atropisomers) is metabolized preferentially, which can have implications for its toxicity. scispace.comnih.gov
Future research will likely involve the use of advanced techniques to identify and characterize the enzymes responsible for the degradation of 2,2',3,5',6,6'-Hexachlorobiphenyl. Understanding these pathways is essential for developing bioremediation strategies to clean up contaminated sites and for better assessing the toxicological risks associated with its metabolites.
| Enzyme Family | Role in PCB Biotransformation | Research Focus for PCB 193 |
| Cytochrome P450 (CYP) | Oxidation, leading to the formation of hydroxylated metabolites. | Identifying specific CYP isoforms involved and the resulting metabolite profiles. |
| Glutathione S-transferases (GSTs) | Conjugation of metabolites, facilitating their excretion. | Investigating the role of GSTs in the detoxification of PCB 193 metabolites. |
| Bacterial Dioxygenases | Cleavage of the biphenyl (B1667301) ring, a key step in microbial degradation. | Exploring the potential of specific bacterial strains and their enzymes for bioremediation. |
Refined Mechanistic Understanding of Ecological Interactions
The ecological impacts of 2,2',3,5',6,6'-Hexachlorobiphenyl are complex and can manifest at various levels of biological organization. A critical research challenge is to move beyond simple toxicity testing and develop a more refined mechanistic understanding of how this congener interacts with ecological systems.
This involves studying its effects on a wide range of organisms, from primary producers to top predators, and understanding how it moves through food webs. oup.com Because of the transfer of persistent organic pollutants (POPs) up the food chain, top predators may have higher internal exposure, increasing their risk of adverse effects. oup.com
Future research will need to focus on the sublethal effects of 2,2',3,5',6,6'-Hexachlorobiphenyl, such as its potential to disrupt endocrine systems, alter gene expression, and impact reproductive success. Understanding these subtle but significant effects is crucial for accurately assessing the long-term ecological risks posed by this compound.
Advancement in Analytical Techniques for Trace Level Detection and Characterization
The accurate detection and quantification of 2,2',3,5',6,6'-Hexachlorobiphenyl in environmental and biological samples are fundamental to all research and monitoring efforts. A significant challenge lies in detecting the very low concentrations at which this compound can still have biological effects.
Current analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are highly sensitive. thermofisher.comthermofisher.com However, there is a continuous need to improve these techniques to achieve even lower detection limits and to better characterize the presence of this congener in complex matrices.
Future advancements will likely focus on developing more sensitive and selective analytical methods. This includes the use of high-resolution mass spectrometry and advanced sample preparation techniques to minimize interferences and improve the accuracy of measurements. thermofisher.com The development of certified reference materials for specific PCB congeners is also crucial for ensuring the quality and comparability of analytical data. carlroth.comsigmaaldrich.com
| Analytical Technique | Principle | Advantages for PCB 193 Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and mass-to-charge ratio. | High sensitivity and selectivity for identifying and quantifying specific congeners. |
| High-Resolution Mass Spectrometry (HRMS) | Provides very accurate mass measurements, allowing for the confident identification of compounds. | Reduces ambiguity in complex samples and can help identify unknown metabolites. |
| Triple Quadrupole GC-MS/MS | Offers enhanced selectivity and sensitivity through selected reaction monitoring. | Ideal for trace-level detection in complex environmental and biological matrices. thermofisher.com |
Integration of Multi-Omics Approaches in Ecotoxicological Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful new tools for understanding the ecotoxicological effects of 2,2',3,5',6,6'-Hexachlorobiphenyl. These approaches allow researchers to study the global changes in genes, proteins, and metabolites in an organism following exposure to a toxicant.
Integrating these multi-omics approaches can provide a holistic view of the molecular mechanisms of toxicity. For example, transcriptomics can reveal which genes are turned on or off in response to exposure, while proteomics can identify changes in protein expression that may lead to adverse health effects. Metabolomics can shed light on how the compound disrupts metabolic pathways. nih.gov Recent studies have utilized multi-omics to investigate the toxic effects of other environmental contaminants, revealing disruptions in gut-liver axis and metabolic pathways. researchgate.net
The future of ecotoxicological research on 2,2',3,5',6,6'-Hexachlorobiphenyl will increasingly rely on these integrated approaches to build a comprehensive picture of its toxicological profile and to identify sensitive biomarkers of exposure and effect.
Harmonization of Global Monitoring Data and Risk Prioritization for Persistent Organic Pollutants
2,2',3,5',6,6'-Hexachlorobiphenyl is just one of many persistent organic pollutants (POPs) that are of global concern. A major challenge is to harmonize the monitoring data collected from different regions of the world to get a clear picture of the global distribution and trends of these pollutants. taylorfrancis.com
The Stockholm Convention on Persistent Organic Pollutants provides a framework for global action on POPs, including a Global Monitoring Plan (GMP) to assess the effectiveness of control measures. researchgate.netunep.org This plan relies on the collection of comparable and reliable monitoring data from around the world. pops-gmp.org However, data from developing countries are often insufficient due to a lack of capacity and resources. taylorfrancis.com
Q & A
Q. Table 1: Analytical Parameters for PCB-152
| Parameter | GC/MS (EI-SIM) | HRGC/HRMS |
|---|---|---|
| LOD (ng/mL) | 0.1–0.5 | 0.01–0.1 |
| Matrix | Serum, sediment | Tissue, water |
| Reference Standard | C-152S-TP | BZ-145-5MG |
Basic: What are the key physical-chemical properties influencing its environmental persistence?
Methodological Answer:
PCB-152’s persistence is driven by:
- Hydrophobicity : Log Kow = 6.8 (predicted), favoring bioaccumulation in lipid-rich tissues .
- Low Water Solubility : 0.0023 mg/L at 25°C, limiting aqueous mobility .
- Vapor Pressure : 1.2 × 10⁻⁵ mmHg at 25°C, facilitating atmospheric transport .
Q. Table 2: Physical-Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 360.88 g/mol | |
| Boiling Point | 370.3°C | |
| Density | 1.593 g/cm³ | |
| Half-life in Sediment | 5–10 years |
Advanced: How to design experiments to assess congener-specific bioaccumulation differences?
Methodological Answer:
To compare PCB-152 with structurally similar congeners (e.g., PCB-153):
Exposure Models : Use aquatic organisms (e.g., zebrafish) exposed to 10–100 ng/L PCB-152 and PCB-153 for 28 days. Measure lipid-normalized concentrations .
Analytical Differentiation : Employ HRGC/HRMS to resolve co-eluting peaks (e.g., PCB-152 vs. PCB-151) using retention indices and mass spectral libraries .
Trophic Magnification : Calculate biomagnification factors (BMFs) in food chains using stable isotopes (δ¹⁵N) to confirm congener-specific trends .
Key Consideration:
- Use CRMs like C-152S (PCB-152) and C-153S-TP (PCB-153) to avoid cross-contamination .
Advanced: How to resolve discrepancies in reported toxicological data for PCB-152?
Methodological Answer:
Discrepancies often arise from:
- Dose-Response Variability : Use standardized OECD Test Guidelines (e.g., TG 457 for endocrine disruption) with in vitro assays (e.g., aryl hydrocarbon receptor activation) .
- Matrix Effects : Normalize tissue concentrations to lipid content in mammalian studies to account for partitioning differences .
- Congener Purity : Source ≥98% pure PCB-152 (e.g., BZ-145-5MG) to avoid confounding by co-eluting impurities .
Case Study:
A 2020 study reported conflicting hepatotoxicity results. Reanalysis using isotope-dilution GC/MS confirmed that impurities in PCB-152 stocks (e.g., PCB-170) skewed outcomes .
Basic: How is this compound classified in regulatory frameworks?
Methodological Answer:
PCB-152 is classified under:
- Stockholm Convention : Listed as a persistent organic pollutant (POP) requiring monitoring in air, water, and biota .
- EPA Toxic Equivalency Factor (TEF) : Assigned a TEF of 0.00003 due to weak dioxin-like activity, necessitating congener-specific risk assessments .
Advanced: What computational models predict PCB-152’s environmental fate?
Methodological Answer:
- Fugacity Modeling : Input log Kow, vapor pressure, and degradation rates to predict partitioning into air (30%), water (5%), and sediment (65%) .
- Quantitative Structure-Activity Relationship (QSAR) : Predict bioaccumulation using molecular descriptors (e.g., chlorine substitution pattern) .
Validation : Compare model outputs with field data from Arctic biota, where PCB-152’s lower volatility results in reduced long-range transport vs. PCB-153 .
Basic: What safety protocols are critical for handling PCB-152 in laboratory settings?
Methodological Answer:
- Containment : Use fume hoods and gloveboxes for solid/liquid handling to minimize inhalation exposure (TLV = 0.1 mg/m³) .
- Waste Disposal : Incinerate at 1200°C with >99.99% destruction efficiency, verified by EPA Method 8290 .
Advanced: How does PCB-152’s stereochemistry influence its metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
